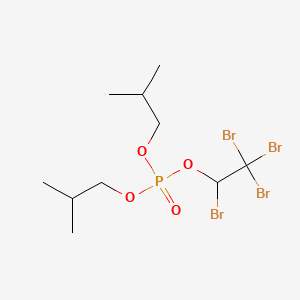
N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is a synthetic organic compound It is characterized by its complex molecular structure, which includes a naphthalene ring, a trifluoromethyl group, and an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps:
Formation of the Ethanamine Backbone: This step involves the alkylation of an amine with an appropriate alkyl halide.
Introduction of the Naphthalenylcarbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the naphthalene ring is acylated with a suitable acyl chloride.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including as a ligand for receptors or enzymes.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine depends on its specific application:
Molecular Targets: The compound may interact with specific proteins, receptors, or enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine
- N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(difluoromethyl)benzeneethanamine
- N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzenepropanamine
Uniqueness
N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
94593-42-7 |
|---|---|
Fórmula molecular |
C23H22F3NO2 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H22F3NO2/c1-3-27(16(2)14-17-8-6-11-19(15-17)23(24,25)26)29-22(28)21-13-7-10-18-9-4-5-12-20(18)21/h4-13,15-16H,3,14H2,1-2H3 |
Clave InChI |
ZFRJVJKCYRTMCB-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


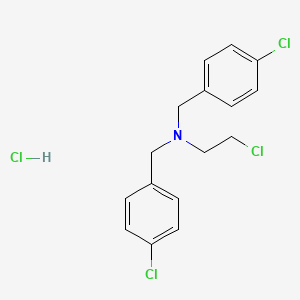
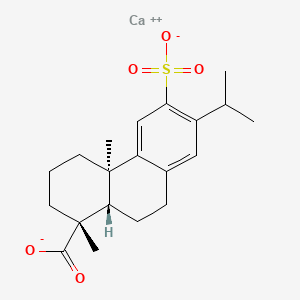


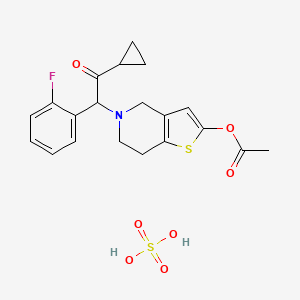

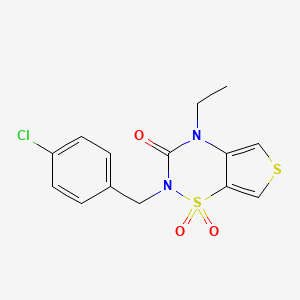
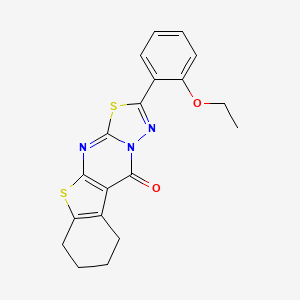

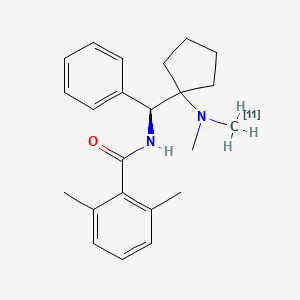
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)

